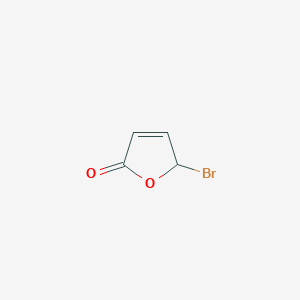

5-Bromofuran-2(5H)-one

説明

BenchChem offers high-quality 5-Bromofuran-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromofuran-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQLAECNMKXOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482787 | |

| Record name | 5-Bromofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40125-53-9 | |

| Record name | 5-Bromo-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040125539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQW8UB39HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foreword: The Enduring Relevance of the Furanone Scaffold

An In-Depth Technical Guide to 5-Bromofuran-2(5H)-one (CAS: 40125-53-9): A Versatile Building Block in Modern Drug Discovery

The 2(5H)-furanone ring system, a five-membered γ-lactone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence stems from a combination of inherent biological activity and versatile chemical reactivity.[3] Compounds featuring this core exhibit a vast spectrum of biological effects, including antibacterial, anti-inflammatory, cytotoxic, and antifungal properties.[2][4] Within this important class of molecules, 5-Bromofuran-2(5H)-one emerges as a particularly valuable synthetic intermediate. Its strategic placement of a bromine atom—a reliable leaving group—on a chiral center adjacent to the ring oxygen, coupled with the reactivity of the α,β-unsaturated lactone system, renders it a potent tool for the synthesis of complex molecular architectures and novel therapeutic agents.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 5-Bromofuran-2(5H)-one, moving beyond a simple recitation of facts to explore the causal logic behind its synthesis, reactivity, and application.

Core Molecular Profile and Safety Mandates

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in a laboratory setting.

Physicochemical and Structural Data

The essential identification and property data for 5-Bromofuran-2(5H)-one are summarized below.[5] These parameters are critical for reaction planning, analytical characterization, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 40125-53-9 | [5] |

| Molecular Formula | C₄H₃BrO₂ | [5] |

| Molecular Weight | 162.97 g/mol | [5] |

| IUPAC Name | 5-bromo-2,5-dihydrofuran-2-one | [5] |

| SMILES Code | C1=CC(=O)OC1Br | [5] |

| Appearance | Slightly yellow powder (typical) | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

GHS Hazard Profile and Handling Protocols

As a halogenated organic compound, 5-Bromofuran-2(5H)-one requires careful handling. The Globally Harmonized System (GHS) classifications provide a clear mandate for laboratory safety protocols.[7][8]

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302 - Harmful if swallowedH312 - Harmful in contact with skinH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation |

Trustworthiness through Self-Validating Safety: The prescribed precautionary statements (P-statements) create a self-validating system for safe handling. Adherence to these protocols inherently minimizes exposure and mitigates risk.

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. (Causality: Prevents respiratory irritation and systemic toxicity from inhalation).

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. (Causality: Forms a primary barrier to prevent skin and eye irritation/damage).

-

P302+P352 & P305+P351+P338: Standard first-aid responses for skin and eye contact, respectively. (Causality: Immediate dilution and removal of the irritant to minimize tissue damage).

-

P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up. (Causality: Ensures stability, prevents release into the lab environment, and maintains security).

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing furanone rings, a common and efficient pathway to halogenated variants involves the oxidative cyclization of suitable precursors. A logical and industrially relevant approach starts from 2-furoic acid, a bio-renewable platform chemical.[9][10][11]

Proposed Synthetic Workflow: From 2-Furoic Acid

The transformation of 2-furoic acid into 5-Bromofuran-2(5H)-one can be conceptualized as an electrophilic bromination coupled with an intramolecular lactonization.

Caption: Proposed synthesis of 5-Bromofuran-2(5H)-one from 2-furoic acid.

Expertise in Action: Rationale for the Synthetic Design

-

Choice of Starting Material: 2-Furoic acid is an ideal precursor.[10] It is commercially available and can be derived from the oxidation of furfural, a biomass product.[12] Its conjugated system is primed for electrophilic attack.

-

Brominating Agent and Solvent System: The use of elemental bromine (Br₂) in an aqueous medium is a classic method for the halolactonization of unsaturated carboxylic acids. Water serves both as a solvent and as a nucleophile that participates in the initial stages before the carboxylate group closes the ring. N-Bromosuccinimide (NBS) is an alternative, often milder, source of electrophilic bromine that can improve handling and selectivity.

-

Mechanism and Causality: The reaction proceeds via the electrophilic addition of bromine across the furan double bond. This generates a bromonium ion intermediate, which is then attacked intramolecularly by the carboxylate group. This nucleophilic attack is regioselective for the C5 position, leading directly to the formation of the five-membered lactone ring and establishing the bromo-substituent at the desired position. This pathway is favored due to the stability of the resulting lactone and the proximity of the reacting groups.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromofuran-2(5H)-one is rooted in its dual reactivity: the susceptibility of the C5 position to nucleophilic displacement and the electrophilic nature of the conjugated system. This makes it a powerful scaffold for introducing molecular diversity.

A Hub for Nucleophilic Substitution

The bromine atom at C5 is an excellent leaving group, readily displaced by a wide range of nucleophiles (N-, S-, O-based). This allows for the straightforward introduction of various side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug development. For instance, reaction with primary or secondary amines yields 5-amino-furanones, while thiols produce 5-thioether derivatives.

A Potent Inhibitor of Bacterial Quorum Sensing

One of the most significant applications of brominated furanones is in the disruption of bacterial communication, or Quorum Sensing (QS).[2] QS is a cell-density-dependent signaling system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[13]

Caption: Mechanism of Quorum Sensing inhibition by furanone compounds.

Brominated furanones are structural mimics of the N-acyl-homoserine lactone (AHL) signal molecules used by many Gram-negative bacteria. By competitively binding to the bacterial receptor proteins (e.g., LuxR-type), they block the native signal, thereby preventing the coordinated expression of genes required for biofilm formation.[2] This anti-biofilm activity, achieved without being bactericidal, is a highly sought-after strategy for combating antibiotic resistance and persistent infections.[2]

Scaffold for Anticancer Agents

The 2(5H)-furanone core is also a feature in compounds designed as anticancer agents.[14][15] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and interaction with DNA.[14] 5-Bromofuran-2(5H)-one serves as a key starting material for synthesizing libraries of novel furanone derivatives. By reacting it with different nucleophiles, researchers can systematically modify the substituent at the C5 position to optimize anticancer potency and selectivity against various tumor cell lines.[14]

Field-Proven Methodology: Synthesis of a 5-Substituted Furanone Derivative

The following protocol describes a representative nucleophilic substitution reaction, providing a self-validating workflow for synthesizing a novel derivative from 5-Bromofuran-2(5H)-one.

Protocol: Synthesis of 5-(benzylamino)furan-2(5H)-one

Principle: This protocol details the nucleophilic displacement of the C5 bromide with benzylamine. A non-nucleophilic base is used to scavenge the HBr byproduct, preventing the protonation of the amine nucleophile and potential side reactions. The workflow includes purification and characterization steps to validate the identity and purity of the final product.

Materials and Reagents:

-

5-Bromofuran-2(5H)-one (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Caption: Experimental workflow for a nucleophilic substitution reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 5-Bromofuran-2(5H)-one (1.0 eq). Dissolve it in anhydrous DCM. Add DIPEA (1.5 eq) and cool the mixture to 0°C in an ice bath.

-

Causality: Anhydrous conditions and an inert atmosphere prevent unwanted side reactions with water or oxygen. Cooling the reaction mixture controls the initial exotherm upon addition of the amine.

-

-

Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

-

Causality: TLC provides a real-time, qualitative assessment of the reaction's progress, preventing premature work-up or unnecessarily long reaction times.

-

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

-

Causality: The NaHCO₃ wash neutralizes any excess acid (HBr byproduct), and the brine wash helps to remove water from the organic layer, initiating the drying process.

-

-

Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Validation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes). Combine the fractions containing the pure product and concentrate to yield the final compound. Validate the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Outlook

5-Bromofuran-2(5H)-one is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its true value lies in its potential as a versatile starting point for the creation of diverse molecular libraries. Future research will likely focus on expanding its applications in asymmetric synthesis, developing novel catalytic methods for its derivatization, and exploring its utility as a building block for covalent inhibitors and other targeted therapeutics. As the challenges of drug resistance and the need for novel therapeutic modalities grow, the strategic importance of such adaptable and potent chemical scaffolds will only continue to increase.

References

-

5-Bromofuran-2(5H)-one | C4H3BrO2 | CID 12258907. PubChem, National Center for Biotechnology Information. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Molecules, MDPI. [Link]

-

2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Molecules, MDPI. [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Semantic Scholar. [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed, National Institutes of Health. [Link]

-

3-Bromofuran-2(5H)-one | C4H3BrO2 | CID 3018648. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid. ResearchGate. [Link]

-

Reaction of bromine with furfural and related compounds. Journal of the American Chemical Society. [Link]

- Process for the preparation of 2,3-dibromfuran.

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. [Link]

-

Furan-2(5H)-one. Food and Feed Information Portal Database, European Commission. [Link]

-

2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PubMed Central, National Institutes of Health. [Link]

-

One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ResearchGate. [Link]

-

5-bromo-2,5-dihydrofuran-2-one. American Elements. [Link]

-

2-Furoic acid. Wikipedia. [Link]

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]

-

The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Royal Society of Chemistry. [Link]

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromofuran-2(5H)-one | C4H3BrO2 | CID 12258907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]

- 7. 40125-53-9|5-Bromofuran-2(5H)-one|BLD Pharm [bldpharm.com]

- 8. 3-Bromofuran-2(5H)-one | C4H3BrO2 | CID 3018648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 11. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

5-Bromofuran-2(5H)-one: A Versatile Precursor in Modern Organic Synthesis

Abstract

5-Bromofuran-2(5H)-one, a member of the butenolide family of compounds, has emerged as a highly versatile and powerful building block in organic synthesis. Its unique structural and electronic properties, characterized by a reactive α,β-unsaturated lactone system and a labile bromine atom at the C5 position, render it an ideal precursor for a diverse array of chemical transformations. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of 5-bromofuran-2(5H)-one. We will explore its utility in key reaction classes, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and cycloadditions, which enable the rapid construction of complex molecular architectures. By detailing reaction mechanisms, providing field-proven protocols, and showcasing its application in the synthesis of biologically active molecules, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this potent synthetic intermediate.

Core Concepts: Structure, Synthesis, and Reactivity

Physicochemical Properties and Structural Features

5-Bromofuran-2(5H)-one is a five-membered heterocyclic lactone. The bromine atom is situated on a stereocenter at the C5 position, adjacent to the ring oxygen, making it an excellent leaving group in substitution reactions. The conjugated double bond (C3-C4) and the carbonyl group (C2) create an electron-deficient π-system, which is susceptible to various transformations.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrO₂ | [1] |

| Molecular Weight | 162.97 g/mol | [1] |

| IUPAC Name | 5-bromofuran-2(5H)-one | [1] |

| Synonyms | 2-bromo-2H-furan-5-one, α-bromo-γ-crotonolactone | [1] |

| CAS Number | 40125-53-9 | [1] |

The reactivity of this molecule is governed by three primary features:

-

The C5-Br Bond: The bromine atom is positioned on a carbon alpha to the endocyclic oxygen, creating a weak, polar bond. This makes the C5 position highly electrophilic and susceptible to nucleophilic attack, with bromide serving as an excellent leaving group.

-

The α,β-Unsaturated System: The conjugated system makes the C3-C4 double bond electron-deficient and a competent dienophile for cycloaddition reactions.

-

The Lactone Ring: The ring itself can be a scaffold for further functionalization or can be opened under certain conditions to yield linear products.

Synthesis of the Precursor

The preparation of 5-bromofuran-2(5H)-one and its derivatives often starts from readily available materials like furfural or through the functionalization of other furanones. A common and reliable method involves the bromination of 2(5H)-furanone (γ-crotonolactone).

DOT Script for Synthesis Workflow

Caption: Synthetic pathway to 5-Bromofuran-2(5H)-one.

Protocol: Synthesis via Allylic Bromination

This protocol describes a representative synthesis using N-Bromosuccinimide (NBS) for the allylic bromination of 2(5H)-furanone. The causality behind this choice is the ability of NBS to provide a low, steady concentration of bromine, which favors radical substitution at the allylic C5 position over addition to the double bond.

-

Setup: A solution of 2(5H)-furanone in a non-polar solvent such as carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.

-

Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a heat lamp to facilitate the initiation of the radical reaction. The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude oil is purified by vacuum distillation or column chromatography to yield pure 5-bromofuran-2(5H)-one.

Key Synthetic Transformations and Protocols

The unique structure of 5-bromofuran-2(5H)-one makes it a substrate for several powerful bond-forming reactions.

Nucleophilic Substitution at C5

This is the most common reaction pathway for 5-bromofuran-2(5H)-one, providing access to a wide range of 5-substituted furanones. The reaction proceeds via a standard nucleophilic substitution mechanism where the nucleophile attacks the electrophilic C5 carbon, displacing the bromide ion.[2] This approach is foundational for creating libraries of analogs for drug discovery, as various nucleophiles (O, N, S-based) can be introduced.[3]

DOT Script for Nucleophilic Substitution Mechanism

Sources

The Furan-2(5H)-one Scaffold: A Privileged Motif in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name]

Abstract

The furan-2(5H)-one, or butenolide, scaffold is a recurring and vital structural motif in a vast array of natural products. Exhibiting a remarkable diversity of biological activities, these compounds have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of natural products containing the furan-2(5H)-one core, delving into their natural sources, structural diversity, biosynthetic origins, and significant biological activities. Furthermore, this guide offers an in-depth exploration of the key methodologies for their isolation, structure elucidation, and chemical synthesis, equipping researchers with the foundational knowledge and practical insights necessary to navigate this promising area of natural product science.

Introduction: The Significance of the Furan-2(5H)-one Core

The furan-2(5H)-one ring is a five-membered unsaturated lactone that serves as the pharmacophore for a multitude of natural products. Its inherent reactivity, stemming from the conjugated system and the electrophilic nature of the lactone, allows for diverse interactions with biological macromolecules. This has resulted in a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and plant growth-regulating properties. The structural simplicity of the core, coupled with the potential for extensive functionalization, makes it an attractive target for both natural product isolation and synthetic chemistry endeavors. Understanding the nuances of this scaffold is paramount for the successful discovery and development of novel therapeutic agents and agrochemicals.

Natural Sources and Structural Diversity

Furan-2(5H)-one-containing natural products are biosynthesized by a wide range of organisms, from terrestrial and marine bacteria and fungi to plants and marine invertebrates. This broad distribution has led to a remarkable structural diversity, with the butenolide core being adorned with a variety of substituents that modulate its biological activity and physicochemical properties.

Fungal Metabolites

Fungi are a prolific source of bioactive furan-2(5H)-ones. A prominent example is patulin , a mycotoxin produced by several species of Aspergillus, Penicillium, and Byssochlamys.[1][2] Its presence in apples and apple products is a significant food safety concern.[1] Other notable fungal butenolides include incrustoporin , isolated from Incrustoporia carneola, which exhibits antifungal activity.

Plant-Derived Compounds

Plants produce a variety of furan-2(5H)-ones, often as signaling molecules or defense compounds. Strigolactones are a class of plant hormones that regulate shoot branching and promote symbiotic relationships with mycorrhizal fungi.[3][4][5][6] Their complex structures feature a butenolide ring connected to a tricyclic lactone. Another example is (S)-5-hydroxymethyl-2(5H)-furanone , which has been isolated from plants like Helleborus lividus and serves as a valuable chiral building block in synthesis.[7][8]

Marine Natural Products

The marine environment is a rich reservoir of unique furan-2(5H)-one-containing natural products. Marine-derived Streptomyces species have been found to produce butenolides and butanolides with neuroprotective activity.[9] Lissoclinolide, isolated from the tunicate Lissoclinum sp., has demonstrated potent cytotoxicity against various cancer cell lines.

Biosynthesis of the Furan-2(5H)-one Scaffold

The biosynthesis of the furan-2(5H)-one ring is diverse and often integrated into larger secondary metabolic pathways. Understanding these pathways is crucial for metabolic engineering efforts aimed at improving the production of valuable compounds.

The Polyketide Pathway: The Case of Patulin

The biosynthesis of patulin is a well-studied example of a polyketide pathway leading to a furan-2(5H)-one. The pathway is initiated by the condensation of acetyl-CoA with three molecules of malonyl-CoA to form 6-methylsalicylic acid (6-MSA).[1] A series of enzymatic transformations, including decarboxylation, hydroxylations, and ring cleavage, ultimately lead to the formation of the final patulin structure. The entire biosynthetic pathway is thought to involve approximately ten enzymatic steps.[1][2][10][11] The final step is catalyzed by patulin synthase, a flavin-dependent enzyme that oxidizes the precursor ascladiol.[12]

Caption: Simplified biosynthetic pathway of patulin.

Isolation and Structure Elucidation

The successful isolation and characterization of furan-2(5H)-one-containing natural products rely on a combination of chromatographic and spectroscopic techniques.

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a powerful strategy to isolate bioactive compounds from complex natural extracts.[13][14][15][16] This approach involves a stepwise separation of the extract, with each fraction being tested for the desired biological activity. The active fractions are then subjected to further purification until a pure, active compound is isolated.

Experimental Protocol: Bioassay-Guided Fractionation of a Fungal Extract

-

Extraction: The fungal biomass is extracted with a suitable organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract.[14]

-

Initial Bioassay: The crude extract is tested for the target biological activity (e.g., antimicrobial, cytotoxic).

-

Solvent-Solvent Partitioning: The crude extract is partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with different chemical profiles.[15]

-

Fraction Bioassay: Each fraction is tested for biological activity.

-

Chromatographic Separation: The most active fraction is subjected to chromatographic techniques such as column chromatography (using silica gel or Sephadex) or high-performance liquid chromatography (HPLC) to separate its components.[16]

-

Iterative Bioassay and Purification: The resulting sub-fractions are again tested for activity, and the active ones are further purified until a single bioactive compound is isolated.

Caption: Workflow for bioassay-guided fractionation.

Structure Elucidation using Spectroscopic Methods

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Typical Spectroscopic Data for the Furan-2(5H)-one Scaffold:

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Two olefinic protons with distinct chemical shifts and a characteristic coupling constant. The proton at C3 typically appears downfield from the proton at C4. The proton at C5, if present, is a methine proton coupled to the substituents at that position.[7][8][17] |

| ¹³C NMR | A characteristic signal for the lactone carbonyl carbon (C2) in the range of 170-175 ppm. Two olefinic carbon signals (C3 and C4) and a signal for the oxygenated carbon (C5).[7][8][17] |

| Infrared (IR) | A strong absorption band for the α,β-unsaturated γ-lactone carbonyl stretching vibration, typically in the range of 1740-1780 cm⁻¹.[18][19] |

| Mass Spectrometry (MS) | The molecular ion peak provides the molecular weight of the compound. Fragmentation patterns can offer clues about the substituents on the furanone ring.[18][19] |

Synthetic Methodologies for the Furan-2(5H)-one Core

The chemical synthesis of furan-2(5H)-ones is a well-established field, with numerous methods available for the construction of this important scaffold.

The Achmatowicz Rearrangement

The Achmatowicz reaction is a powerful and widely used method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols.[20][21][22][23][24] This oxidative ring expansion provides a versatile entry into a variety of substituted pyranones, which can be further transformed into furan-2(5H)-ones.

Experimental Protocol: Achmatowicz Rearrangement of Furfuryl Alcohol

-

Dissolution: Dissolve the furfuryl alcohol in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetone) and water.

-

Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (mCPBA), portion-wise while stirring.[20][23]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining oxidizing agent and extract the product into an organic solvent.

-

Purification: Purify the resulting dihydropyranone by column chromatography.

Caption: Key steps of the Achmatowicz rearrangement.

Significant Biological Activities and Mechanisms of Action

The diverse biological activities of furan-2(5H)-one-containing natural products are a direct consequence of their interactions with specific molecular targets.

Anticancer Activity

Many butenolides exhibit significant cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function, such as cell proliferation.[25][26][27][28] For instance, lissoclinolide has shown potent activity against various tumor cell lines. The mechanism of action for many of these compounds is believed to involve the alkylation of nucleophilic residues in key proteins, leading to the disruption of cellular processes.

Table of IC50 Values for Selected Furan-2(5H)-one Natural Products:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Doxorubicin (control) | MCF-7 (Breast) | 1.5 ± 0.124 | [25] |

| Doxorubicin (control) | CL1-0 (Lung) | 3.03 ± 0.445 | [25] |

| Caloplaca pusilla extract | HeLa (Cervical) | 6.57 | [29] |

| Caloplaca pusilla extract | MCF-7 (Breast) | 7.29 | [29] |

| Caloplaca pusilla extract | PC-3 (Prostate) | 7.96 | [29] |

Plant Growth Regulation: The Mechanism of Strigolactones

Strigolactones regulate plant architecture by inhibiting shoot branching. Their mechanism of action involves perception by the DWARF14 (D14) protein, an α/β-hydrolase.[30] Upon binding of the strigolactone, the D14 receptor hydrolyzes the butenolide ring, leading to a conformational change in the receptor. This conformational change allows D14 to interact with other proteins, initiating a signaling cascade that ultimately leads to the degradation of branching-promoting factors.[3][4]

Caption: Simplified signaling pathway of strigolactones.

Conclusion and Future Perspectives

Natural products containing the furan-2(5H)-one scaffold represent a rich and diverse source of bioactive molecules with significant potential for the development of new drugs and agrochemicals. The continued exploration of biodiversity, coupled with advancements in isolation techniques, spectroscopic methods, and synthetic chemistry, will undoubtedly lead to the discovery of novel butenolides with unique biological activities. A deeper understanding of their biosynthetic pathways will open up avenues for their sustainable production through metabolic engineering. Furthermore, elucidating the precise molecular mechanisms of action of these compounds will be crucial for their rational design and optimization as therapeutic agents. The furan-2(5H)-one core, with its inherent reactivity and structural versatility, will undoubtedly remain a focal point of natural product research for years to come.

References

-

Structure elucidation and characterization of patulin synthase, insights into the formation of a fungal mycotoxin. PubMed. [Link]

-

Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. PMC. [Link]

-

Achmatowicz reaction. Grokipedia. [Link]

-

Strigolactones: new plant hormones in action. PMC. [Link]

-

Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. NIH. [Link]

-

Strigolactone. Wikipedia. [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

-

Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed Central. [Link]

-

Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis. MDPI. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. ResearchGate. [Link]

-

Biosynthesis and Toxicological Effects of Patulin. MDPI. [Link]

-

Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC. [Link]

-

Scheme of patulin biosynthetic pathways. Adapted from[19]. ResearchGate. [Link]

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. PMC. [Link]

-

Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones. Frontiers in Plant Science. [Link]

-

Bioassay-guided isolation and characterization of lead antimicrobial compounds from Acacia hydaspica plant extract. PMC. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Google Books.

-

Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074. MDPI. [Link]

-

Strigolactone Biosynthetic Mechanism | Signaling Cascade | Transport - CSIR NET UNIT 6 Phytohormone. YouTube. [Link]

-

Patulin Biosynthetic Pathway. [Link]

-

Strigolactones interplay with signaling molecules of plant. ScienceDirect. [Link]

-

Achmatowicz Reaction. Chem-Station Int. Ed. [Link]

-

Sensitivity (IC 50 ) of different cancer cell lines to extracts after 48 h treatment... ResearchGate. [Link]

-

Biosynthesis and toxicological effects of patulin. PubMed. [Link]

-

Bioassay-Guided Isolation of DPP-4 Inhibitory Fractions from Extracts of Submerged Cultured of Inonotus obliquus. Semantic Scholar. [Link]

-

Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Publishing. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and toxicological effects of patulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strigolactones: new plant hormones in action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strigolactone - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.fsu.edu [chem.fsu.edu]

- 12. Structure elucidation and characterization of patulin synthase, insights into the formation of a fungal mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Bioassay-guided isolation and characterization of lead antimicrobial compounds from Acacia hydaspica plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. youtube.com [youtube.com]

- 20. grokipedia.com [grokipedia.com]

- 21. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 24. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. m.youtube.com [m.youtube.com]

A Deep Dive into the Antibacterial Mechanisms of 5-Bromofuran-2(5H)-one: A Technical Guide for Researchers

Introduction: The Rise of Furanones as Novel Antibacterial Agents

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. Among the most promising candidates are furanones, particularly halogenated derivatives such as 5-Bromofuran-2(5H)-one. Originally isolated from the marine red alga Delisea pulchra, these compounds have garnered significant attention for their ability to disrupt bacterial communication and virulence without directly killing the bacteria, a mechanism that may impose less selective pressure for the development of resistance.[1][2] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of 5-Bromofuran-2(5H)-one and its analogs against both Gram-negative and Gram-positive bacteria, offering researchers a comprehensive understanding of their potential in drug development.

Core Mechanism: Disruption of Quorum Sensing

The primary and most extensively studied mechanism of action for 5-Bromofuran-2(5H)-one is the inhibition of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors such as biofilm formation, virulence factor production, and motility.[1][2][3] Furanones achieve this by interfering with the signaling molecules and receptors that constitute the QS circuits.

Inhibition of Quorum Sensing in Gram-Negative Bacteria

In Gram-negative bacteria, QS is often mediated by N-acyl-homoserine lactones (AHLs). Brominated furanones, including 5-Bromofuran-2(5H)-one, act as structural mimics of AHLs and competitively inhibit their binding to cognate LuxR-type transcriptional regulators.[4][5] This competitive binding prevents the activation of QS-controlled genes.

Key targets in Gram-negative bacteria include:

-

LuxR Homologues: By binding to the AHL-binding site of LuxR-type proteins, furanones prevent the conformational changes necessary for DNA binding and transcriptional activation.[4] This has been demonstrated to disrupt the las and rhl QS systems in the opportunistic pathogen Pseudomonas aeruginosa.[6]

-

SdiA in Escherichia coli : Studies suggest that the E. coli LuxR homologue, SdiA, is a target for brominated furanones. A knockout mutant of sdiA showed a reduced response to furanone treatment, indicating that SdiA is involved in mediating the inhibitory effects.[6][7]

The downstream effects of QS inhibition in Gram-negative bacteria are significant and include:

-

Reduced Biofilm Formation: Biofilm formation, a critical step in the establishment of chronic infections, is heavily regulated by QS. Furanones effectively inhibit biofilm formation in a wide range of Gram-negative bacteria, including P. aeruginosa and E. coli.[1][6][9][10]

-

Decreased Virulence Factor Production: The production of virulence factors such as pyocyanin, elastase, and exotoxins in P. aeruginosa is under QS control. Treatment with brominated furanones leads to a significant reduction in the expression of these virulence factors.[2][10]

-

Inhibition of Motility: Swarming motility, a coordinated movement of bacteria across surfaces, is also often regulated by QS. Furanones have been shown to inhibit this behavior.[2][10]

Diagram of Quorum Sensing Inhibition in Gram-Negative Bacteria

Caption: Competitive inhibition of AHL binding to LuxR-type receptors by 5-Bromofuran-2(5H)-one.

Inhibition of Quorum Sensing in Gram-Positive Bacteria

-

QS-Independent Responses: In some Gram-positive bacteria like Bacillus subtilis, the response to furanones has been reported to be independent of QS, suggesting alternative mechanisms of action.[4]

Beyond Quorum Sensing: A Multi-Pronged Attack

While QS inhibition is a central theme, the antibacterial activity of 5-Bromofuran-2(5H)-one is not limited to this mechanism, particularly in Gram-positive bacteria.

Induction of Oxidative Stress in Gram-Positive Bacteria

A significant mechanism of action against Gram-positive bacteria, such as S. aureus, is the induction of reactive oxygen species (ROS).[11] This leads to a cascade of cellular damage:

-

Protein Damage: The increased ROS levels lead to the oxidation and damage of numerous proteins within the bacterial cell.[11]

-

Impairment of Anti-ROS Defenses: Furanones appear to simultaneously damage proteins that are responsible for mitigating ROS, effectively crippling the bacterium's ability to defend itself against oxidative stress.[11] This dual action of inducing ROS and disabling the defense system makes it a potent antibacterial strategy.

Diagram of ROS Induction in Gram-Positive Bacteria

Caption: Dual mechanism of ROS induction and inactivation of anti-ROS defenses by 5-Bromofuran-2(5H)-one.

Direct Bactericidal and Antibiotic Potentiating Effects

Certain furanone derivatives exhibit direct bactericidal activity, particularly against Gram-positive bacteria.[12] Furthermore, they have been shown to potentiate the activity of conventional antibiotics, suggesting a synergistic effect that could be exploited in combination therapies.[13][14] This indicates that furanones may also disrupt the bacterial cell membrane or other essential cellular processes.

Quantitative Data Summary

The following tables summarize key quantitative data on the activity of 5-Bromofuran-2(5H)-one and related furanones from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) and Bactericidal Concentrations (MBC)

| Compound | Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |

| F105 (a sulfonyl derivative) | S. aureus | 10 | 40 | [12] |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | B. subtilis | ~5 (growth inhibition) | 20 (cell killing) | [15] |

Table 2: Biofilm and Quorum Sensing Inhibition

| Compound | Bacterial Strain | Assay | Inhibition Concentration | % Inhibition | Reference |

| 2(5H)-furanone | A. tumefaciens (reporter) | β-galactosidase | 1 mg/ml | 52% (with C12-HSL) | [1] |

| 2(5H)-furanone | A. tumefaciens (reporter) | β-galactosidase | 1 mg/ml | 46% (with C14-HSL) | [1] |

| Brominated Furanones (Fur-1 to Fur-3) | S. enterica Typhimurium | Biofilm Formation | IC50: 10-15 µM | 50% | [16] |

| GBr furanone | P. aeruginosa PA14 | Biofilm Formation | 25-50 µM | 90% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of 5-Bromofuran-2(5H)-one.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

5-Bromofuran-2(5H)-one stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Prepare a two-fold serial dilution of the 5-Bromofuran-2(5H)-one stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

5-Bromofuran-2(5H)-one

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid

Procedure:

-

Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.

-

Treatment: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of medium containing various concentrations of 5-Bromofuran-2(5H)-one. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.

-

Washing: Carefully discard the planktonic cells and wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 3: Quorum Sensing Inhibition (QSI) Reporter Gene Assay

This assay uses a reporter bacterial strain to quantify the inhibition of a specific QS circuit. Here, we describe a general protocol using a LuxR-based reporter.

Materials:

-

Reporter strain (e.g., E. coli or A. tumefaciens carrying a plasmid with a LuxR-type receptor and a luxI promoter-driven reporter gene like lacZ or gfp)

-

Appropriate growth medium and antibiotics for plasmid maintenance

-

Inducing AHL signal molecule

-

5-Bromofuran-2(5H)-one

Procedure:

-

Culture Preparation: Grow an overnight culture of the reporter strain. Dilute the culture in fresh medium to a starting OD600 of approximately 0.1.

-

Assay Setup: In a 96-well plate, add the diluted reporter strain, a fixed concentration of the inducing AHL, and varying concentrations of 5-Bromofuran-2(5H)-one. Include controls with no AHL and no furanone.

-

Incubation: Incubate the plate with shaking at the appropriate temperature for a defined period (e.g., 4-6 hours).

-

Measurement:

-

For β-galactosidase (lacZ) reporters: Lyse the cells and measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow color measured at 420 nm.

-

For GFP reporters: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Normalize the reporter activity to cell density (OD600) to account for any growth-inhibitory effects of the compound.

Conclusion and Future Perspectives

5-Bromofuran-2(5H)-one and its derivatives represent a paradigm shift in the fight against bacterial infections. By targeting the intricate communication networks of bacteria, these compounds offer a promising anti-virulence strategy that may be less prone to the development of resistance. Their multifaceted mechanism of action, encompassing QS inhibition and the induction of oxidative stress, makes them particularly attractive candidates for further development. Future research should focus on optimizing the structure of these furanones to enhance their potency and selectivity, as well as exploring their efficacy in in vivo infection models and in combination with existing antibiotics. The insights and protocols provided in this guide aim to equip researchers with the necessary tools to advance our understanding and application of this exciting class of antibacterial agents.

References

-

Sharafutdinov, I. S., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 694. [Link]

-

Ponnusamy, K., et al. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Brazilian Journal of Microbiology, 41(1), 227-234. [Link]

-

Sharafutdinov, I. S., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. ResearchGate. [Link]

-

Gutiérrez-García, K., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8589. [Link]

-

Pavlova, A. S., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2355. [Link]

-

Janssens, J. C., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. [Link]

-

Yang, L., et al. (2015). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 6(5), 953-961. [Link]

-

Defoirdt, T., et al. (2007). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental Microbiology, 9(10), 2486-2495. [Link]

-

Ponnusamy, K., et al. (2010). Quorum sensing inhibition property of 2(5H)-furanone against short chain N-Acyl homoserine lactones. ResearchGate. [Link]

-

Sharafutdinov, I. S., et al. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 22(11), 6041. [Link]

-

Ren, D., et al. (2004). Differential gene expression shows natural brominated furanones interfere with the autoinducer-2 bacterial signaling system of Escherichia coli. Biotechnology and Bioengineering, 88(5), 633-641. [Link]

-

Ponnusamy, K., et al. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PubMed. [Link]

-

Li, X., et al. (2014). Effect of Brominated Furanones on the Formation of Biofilm by Escherichia coli on Polyvinyl Chloride Materials. ResearchGate. [Link]

-

Ren, D., et al. (2004). Differential Gene Expression To Investigate the Effect of (5Z)-4-Bromo-5-(Bromomethylene)-3-Butyl-2(5H)-Furanone on Bacillus subtilis. Applied and Environmental Microbiology, 70(8), 4941-4949. [Link]

-

Khameneh, B., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(6), 1733. [Link]

-

Gutiérrez-García, K., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]

-

Sharafutdinov, I. S., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. Semantic Scholar. [Link]

-

Ponnusamy, K., et al. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. ResearchGate. [Link]

-

D'Abrosca, B., et al. (2022). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. Molecules, 27(11), 3568. [Link]

-

Defoirdt, T., et al. (2007). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. ResearchGate. [Link]

-

Kurbangalieva, A., et al. (2019). 2(5H)-Furanone Derivatives as Inhibitors of Staphylococcal Biofilms. ResearchGate. [Link]

-

Cetnar, D. M., & Salis, H. M. (2021). Importance of the 5′ regulatory region to bacterial synthetic biology applications. Microbial Biotechnology, 14(1), 78-93. [Link]

-

Yang, L., et al. (2015). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. ResearchGate. [Link]

Sources

- 1. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential Gene Expression To Investigate the Effect of (5Z)-4-Bromo- 5-(Bromomethylene)-3-Butyl-2(5H)-Furanone on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromofuran-2(5H)-one: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromofuran-2(5H)-one, a versatile brominated butenolide, serves as a critical building block in the synthesis of numerous biologically active compounds and complex natural products. Its synthesis from readily available precursors—furan and maleic anhydride—is a classic yet highly relevant transformation in modern organic chemistry. This application note provides a comprehensive, field-tested guide for the synthesis of 5-Bromofuran-2(5H)-one. We delve into the mechanistic underpinnings of the key reaction steps, offer a detailed, step-by-step experimental protocol, and provide critical safety and handling information for the hazardous reagents involved. This document is designed to equip researchers in synthetic chemistry and drug development with a robust and reliable methodology.

Introduction and Synthetic Strategy

The furanone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products with potent biological activities. The introduction of a bromine atom, as in 5-Bromofuran-2(5H)-one, provides a synthetic handle for further functionalization, typically through cross-coupling reactions, enabling the rapid generation of molecular diversity.

The synthesis detailed herein follows a two-step sequence:

-

Diels-Alder Cycloaddition: The process begins with a [4+2] cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile) to form a 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct.[1][2][3] This reaction is a cornerstone of organic synthesis, known for its efficiency in constructing six-membered rings.[1][3]

-

Bromolactonization: The Diels-Alder adduct is then subjected to an aqueous bromination. This step proceeds via hydrolysis of the anhydride followed by a stereoselective bromolactonization, yielding the target γ-bromo-β-lactone.[4]

This strategy is efficient, utilizes inexpensive starting materials, and provides a reliable route to the desired product.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of 5-Bromofuran-2(5H)-one.

Mechanistic Insights

The Furan-Maleic Anhydride Diels-Alder Reaction

The reaction between furan and maleic anhydride is a well-documented example of a Diels-Alder reaction.[5][6] The reaction proceeds through a concerted mechanism, meaning the new sigma bonds are formed simultaneously.[1]

-

Stereoselectivity: While the initial, kinetically controlled product is the endo-isomer, the reaction is reversible. The exo-isomer is thermodynamically more stable and is the isomer that is typically isolated, especially when the reaction is allowed to proceed for a sufficient duration or at slightly elevated temperatures.[4][5] For this synthesis, the formation of the exo adduct is desired.

Bromolactonization of the Adduct

This step is a classic example of electrophilic addition followed by intramolecular cyclization.

-

Anhydride Opening: The exo-adduct is first treated with a base, such as sodium hydroxide, to hydrolyze the anhydride ring, forming the corresponding dicarboxylate salt.

-

Bromonium Ion Formation: Elemental bromine (Br₂) is a source of electrophilic bromine. It reacts with the alkene in the dicarboxylate, forming a cyclic bromonium ion intermediate.

-

Intramolecular Nucleophilic Attack: A neighboring carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion. This attack occurs from the face opposite the bromonium bridge, leading to a defined stereochemistry. This ring-closing step forms the lactone and establishes the relative stereochemistry of the bromo and carboxyl groups.

-

Rearrangement and Acidification: Subsequent acidification leads to the final product, 5-Bromofuran-2(5H)-one. The process involves a rearrangement of the initial bicyclic structure.[4]

Safety and Reagent Handling

Extreme caution must be exercised throughout this procedure. This synthesis involves highly toxic, corrosive, and flammable substances. All operations must be performed inside a certified chemical fume hood.

| Reagent | Key Hazards | Recommended PPE |

| Furan | Extremely flammable, Carcinogenic (Group 2B), Suspected mutagen, Harmful if swallowed or inhaled, Causes skin and eye irritation.[7][8][9] | Nitrile gloves, Chemical splash goggles, Flame-retardant lab coat. |

| Maleic Anhydride | Causes severe skin burns and eye damage, Respiratory sensitizer, Harmful if swallowed.[10][11][12] | Nitrile gloves, Chemical splash goggles, Lab coat, Face shield. |

| Bromine | Fatal if inhaled, Causes severe skin burns and eye damage, Strong oxidizer, Very toxic to aquatic life.[13][14][15] | Neoprene or nitrile gloves (>8-hr breakthrough), Chemical splash goggles, Face shield, Lab coat, Use in a well-ventilated hood is mandatory.[16] |

Waste Disposal:

-

Bromine Waste: All waste containing bromine, including aqueous layers from extraction and contaminated materials, must be collected in a designated, sealed hazardous waste container.[17] Do not mix with organic solvents or other incompatible materials.[17] Neutralize excess bromine in solution by careful, slow addition of a reducing agent like sodium thiosulfate before disposal.

-

Organic Waste: Collect all organic solvents in a designated chlorinated or non-chlorinated waste container as appropriate.

Detailed Experimental Protocol

Step 1: Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

Materials & Stoichiometry:

| Compound | MW ( g/mol ) | Amount | Moles | Equivalents |

| Furan | 68.07 | 6.8 g (7.6 mL) | 0.10 | 1.0 |

| Maleic Anhydride | 98.06 | 9.8 g | 0.10 | 1.0 |

| Diethyl Ether | 74.12 | 100 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.8 g (0.10 mol) of maleic anhydride in 100 mL of diethyl ether.

-

To this stirring solution, add 7.6 mL (0.10 mol) of furan dropwise over 5 minutes at room temperature.

-

Seal the flask and stir the reaction mixture at room temperature for 24 hours. During this time, a white precipitate of the Diels-Alder adduct will form.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the exo-adduct as a white crystalline solid. The expected yield is typically high (85-95%).

Step 2: Synthesis of 5-Bromofuran-2(5H)-one

Materials & Stoichiometry:

| Compound | MW ( g/mol ) | Amount | Moles | Equivalents |

| exo-Adduct | 166.13 | 8.3 g | 0.05 | 1.0 |

| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 | 2.0 |

| Water | 18.02 | 100 mL | - | - |

| Bromine | 159.81 | 8.0 g (2.56 mL) | 0.05 | 1.0 |

| Concentrated HCl | 36.46 | ~10 mL | - | - |

Procedure:

-

Preparation: In a 500 mL flask, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 100 mL of water. Cool the solution to 8-10 °C in an ice-water bath.

-

Hydrolysis: Add the 8.3 g (0.05 mol) of the exo-adduct prepared in Step 1 to the cold NaOH solution. Stir until the solid is completely dissolved. This hydrolyzes the anhydride to the dicarboxylate.

-

Bromination: While maintaining the temperature between 0 and 10 °C, add 2.56 mL (0.05 mol) of bromine dropwise to the vigorously stirring solution.[4] The addition should be slow, ensuring the reddish-brown color of the bromine dissipates before adding more. A faint persistent color indicates the reaction is complete.[4]

-

Causality: Slow, cold addition is critical to prevent side reactions and control the exothermic nature of the bromination. It also minimizes the release of bromine vapors.

-

-

Acidification: Once the bromine addition is complete, slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2 (test with pH paper). A precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration.

-

Purification: Recrystallize the crude solid from water or an ethanol/water mixture to obtain pure 5-Bromofuran-2(5H)-one as a crystalline solid.

Characterization

The final product can be characterized using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

FT-IR Spectroscopy: To identify key functional groups, such as the lactone carbonyl (C=O) stretch.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; Furan evaporation. | Ensure the reaction vessel is well-sealed. Allow the reaction to stir for the full 24 hours. |

| Oily product in Step 1 | Presence of unreacted starting materials or endo-isomer. | Ensure thorough washing with cold ether. Confirm the identity of the adduct by melting point and NMR. |

| Dark coloration in Step 2 | Excess bromine added or reaction temperature too high. | Add bromine slowly and maintain the temperature below 10 °C. Quench any excess bromine with a small amount of sodium thiosulfate solution before acidification. |

| Low yield in Step 2 | Incomplete precipitation during acidification. | Ensure the solution is strongly acidic (pH < 2) and thoroughly chilled before filtration. |

References

- Furan and Maleic Anhydride Reaction Mechanism Explained. (2024). News.

- Bromine - Hazardous Substance Fact Sheet. (2017). New Jersey Department of Health.

- Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019).

- Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. American Chemical Society.

- Diels-Alder reaction of furan and maleic anhydride.

- Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry (RSC Publishing).

- Safety D

- Safety D

- Rearrangement Reactions. Wiley-VCH.

- Mechanism of the Diels-Alder reaction. Studies of the addition of maleic anhydride to furan and methylfurans. Journal of the American Chemical Society.

- SAFETY D

- N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide.

- Safety Data Sheet: Maleic anhydride. Chemos GmbH&Co.KG.

- Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd..

- SAFETY DATA SHEET (SDS) Bromine. SEASTAR CHEMICALS.

- SAFETY DATA SHEET - Furan, stabilized. Fisher Scientific.

- Safety D

- Waste Bromine Disposal Procedures.

- Furan - Safety D

- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

- Maleic anhydride - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

- 1. Furan and Maleic Anhydride Reaction Mechanism Explained - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemos.de [chemos.de]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. chemos.de [chemos.de]

- 12. nj.gov [nj.gov]

- 13. carlroth.com [carlroth.com]

- 14. seastarchemicals.com [seastarchemicals.com]

- 15. tatachemicals.com [tatachemicals.com]

- 16. nj.gov [nj.gov]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Butenolide Derivatives

Introduction: The Significance of Chiral Butenolides

The γ-butenolide scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds.[1][] These five-membered lactones exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-HIV properties.[3] The stereochemistry of the substituents on the butenolide ring is often crucial for its biological function, making the development of enantioselective synthetic methodologies a paramount objective for researchers in organic synthesis and drug discovery.[4][5] This guide provides an in-depth overview of modern asymmetric strategies for accessing these valuable chiral building blocks, with a focus on organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries.

I. Asymmetric Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysts.[4] In the context of butenolide synthesis, chiral organic molecules can activate substrates through various modes, such as iminium ion and enamine formation, or through hydrogen bonding interactions, to facilitate highly stereocontrolled transformations.[6][7]

A. Mechanistic Principle: Bifunctional Catalysis in Vinylogous Reactions

A common strategy in the organocatalytic functionalization of butenolides is the use of bifunctional catalysts, such as those derived from Cinchona alkaloids.[6][7] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the butenolide, forming a chiral enolate, and a hydrogen-bond donor site (e.g., a thiourea or squaramide moiety) to activate the electrophile and orient it for a stereoselective attack. This dual activation is key to achieving high levels of enantioselectivity.[8]

Figure 1: General mechanism of bifunctional organocatalysis.

B. Protocol: Organocatalytic Vinylogous Michael Addition of γ-Butenolide

This protocol details the asymmetric vinylogous Michael addition of 2(5H)-furanone to a 4-nitro-5-styrylisoxazole, a chalcone equivalent, using a Cinchona-derived phase-transfer catalyst.[3]

Materials:

-

4-nitro-5-styrylisoxazole (1.0 equiv)

-

2(5H)-furanone (γ-butenolide) (5.0 equiv)

-

Quinidinium-based phase-transfer catalyst (0.1 equiv)

-

Potassium carbonate (K₂CO₃), solid (5.0 equiv)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of the 4-nitro-5-styrylisoxazole (0.1 mmol, 1.0 equiv) in toluene (3 mL) in a round-bottom flask, add the quinidinium salt catalyst (0.01 mmol, 0.1 equiv) and 2(5H)-furanone (0.5 mmol, 5.0 equiv).[3]

-

Stir the mixture for 5 minutes at 0 °C (ice bath).[3]

-

Add solid potassium carbonate (0.5 mmol, 5.0 equiv) to the reaction mixture.[3]

-

Continue stirring at 0 °C for 48 hours, monitoring the reaction by TLC.[3]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (6 mL).[3]

-

Extract the aqueous layer with toluene (3 x 6 mL).[3]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral butenolide derivative.

| Catalyst Performance | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Quinidinium salt with K₂CO₃ | Good | ~1:1 | up to 74 |

| Data extracted from Adamo et al., 2022.[3] |

II. Transition-Metal Catalysis: Leveraging Lewis Acidity

Transition-metal complexes offer a distinct mode of activation, typically acting as chiral Lewis acids to coordinate with the electrophile, lowering its LUMO and creating a chiral environment that dictates the stereochemical outcome of the nucleophilic attack.[9][10] Scandium(III) complexes with chiral N,N'-dioxides are particularly effective in this regard.[3][10]

A. Mechanistic Principle: Scandium(III)-N,N'-Dioxide Catalyzed Conjugate Addition